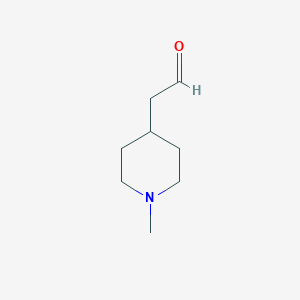

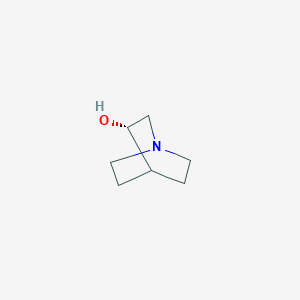

(1-Methylpiperidin-4-YL)acetaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-Methylpiperidin-4-YL)acetaldehyde is a chemical compound with applications in various chemical syntheses. Its relevance spans from being a precursor in organic synthesis to its involvement in the formation of complex molecules. The compound's chemical and physical properties make it a subject of interest for research in organic chemistry.

Synthesis Analysis

The synthesis of (1-Methylpiperidin-4-YL)acetaldehyde and related compounds can involve various chemical reactions, including one-pot pseudo three-component reactions and the reduction of aldehydes. For example, Suryanarayana Rao and A. Parthibana (2014) described a one-pot synthesis of highly functionalized hexa-substituted 1,4-dihydropyridines, demonstrating the compound's versatility in synthesis processes (Rao & Parthibana, 2014).

Molecular Structure Analysis

The molecular structure of (1-Methylpiperidin-4-YL)acetaldehyde has been explored through various spectroscopic techniques. Studies such as those by T. Iijima and M. Kimura (1969) have determined zero-point average structures, providing insights into the molecular geometry and electronic structure of acetaldehyde derivatives (Iijima & Kimura, 1969).

Chemical Reactions and Properties

(1-Methylpiperidin-4-YL)acetaldehyde participates in a range of chemical reactions, contributing to the formation of complex molecules. Its reactivity with nitroketene-N,S-acetals and other substrates has been utilized to synthesize various organic compounds with potential applications in medicinal chemistry and material science. Studies on its reduction and interaction with Lewis acids highlight its reactivity and potential for synthesis of alcohols and other derivatives (Ishikawa et al., 1992).

Physical Properties Analysis

The physical properties of (1-Methylpiperidin-4-YL)acetaldehyde, such as solubility, melting point, and boiling point, are crucial for its handling and application in chemical syntheses. While specific studies on this compound are limited, related research on acetaldehyde and its derivatives offers insights into their behavior in various conditions, which can be extrapolated to understand the physical properties of (1-Methylpiperidin-4-YL)acetaldehyde.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications of (1-Methylpiperidin-4-YL)acetaldehyde in organic synthesis and chemical research. Its role in forming DNA adducts and participating in aldol reactions exemplifies its chemical versatility and importance in synthetic chemistry (Wang et al., 2000).

科学的研究の応用

Formation of DNA Adducts and Mutagenic Potential

(1-Methylpiperidin-4-YL)acetaldehyde, as a structural analog to acetaldehyde, shares similar reactivity patterns, including the ability to form DNA adducts. Acetaldehyde is known to react with DNA, forming stable adducts that may contribute to its mutagenic and carcinogenic properties. One study identified three new types of stable acetaldehyde-DNA adducts, including an interstrand cross-link, in addition to the previously characterized N(2)-ethylidenedeoxyguanosine. These findings suggest that similar compounds, including (1-Methylpiperidin-4-YL)acetaldehyde, may also form DNA adducts that could influence mutagenic and carcinogenic outcomes (Wang et al., 2000).

Acetaldehyde Detection and Measurement in Liquor and Spirits

The detection and quantification of acetaldehyde in various matrices are crucial for understanding its impact on health and its role in flavor profiles of alcoholic beverages. A study developed a fluorescence sensor for acetaldehyde that offers a fast, highly selective response. This sensor, based on the formation of an aggregation-induced emission luminogen (AIEgen), could potentially be adapted for the selective detection of (1-Methylpiperidin-4-YL)acetaldehyde in similar contexts, providing a tool for real-time monitoring and quality control in the production of spirits and liquors (Yang et al., 2019).

Implications in Alcohol Metabolism and Potential Therapeutic Targets

Research on acetaldehyde's role in the body, especially following alcohol consumption, has implications for understanding how (1-Methylpiperidin-4-YL)acetaldehyde might behave similarly. For instance, studies on how acetaldehyde affects dopamine neuronal activity in the brain could inform potential neurological impacts or therapeutic interventions for addictions or disorders related to neurotransmitter imbalances. One study found that acetaldehyde increases dopaminergic neuronal activity in the ventral tegmental area (VTA), suggesting a significant role in the motivational properties of ethanol. This highlights potential research applications of (1-Methylpiperidin-4-YL)acetaldehyde in studying addiction mechanisms or developing treatments targeting similar pathways (Foddai et al., 2004).

Biofuel Production and Optimization

In biofuel production processes, like those involving Zymomonas mobilis, acetaldehyde accumulation can occur, especially under aerobic conditions. Engineering efforts to optimize acetaldehyde production in such microorganisms have led to strains that could more efficiently produce acetaldehyde as a byproduct. This research avenue suggests that (1-Methylpiperidin-4-YL)acetaldehyde could similarly be optimized in bioengineering applications to enhance biofuel production processes or to create valuable chemical intermediates for industrial use (Kalnenieks et al., 2019).

Safety And Hazards

特性

IUPAC Name |

2-(1-methylpiperidin-4-yl)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-9-5-2-8(3-6-9)4-7-10/h7-8H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBGFQHGJXQUKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616672 |

Source

|

| Record name | (1-Methylpiperidin-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methylpiperidin-4-YL)acetaldehyde | |

CAS RN |

10333-64-9 |

Source

|

| Record name | (1-Methylpiperidin-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

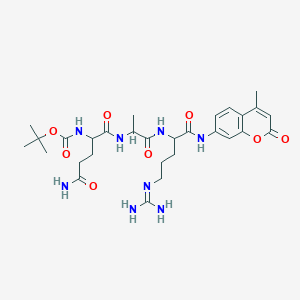

![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41528.png)

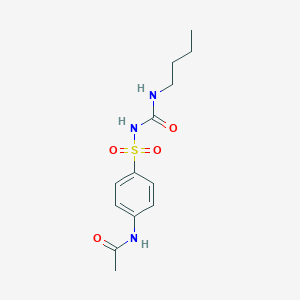

![[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41530.png)

![(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B41540.png)